tert-butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate
CAS No.:
Cat. No.: VC16393209
Molecular Formula: C16H24N6O3
Molecular Weight: 348.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N6O3 |
|---|---|
| Molecular Weight | 348.40 g/mol |
| IUPAC Name | tert-butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C16H24N6O3/c1-16(2,3)25-15(24)20-9-4-6-10(7-5-9)22-13-11(21-14(22)23)12(17)18-8-19-13/h8-10H,4-7H2,1-3H3,(H,20,24)(H,21,23)(H2,17,18,19) |
| Standard InChI Key | AIUFGMSVXOUMQU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)N2C3=NC=NC(=C3NC2=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a purine scaffold—a bicyclic aromatic system comprising fused pyrimidine and imidazole rings—with a cyclohexyl group and a tert-butyl carbamate moiety. The purine core is substituted at position 9 with a cyclohexylamine linked to the carbamate group, while position 6 features an amino substituent, and position 8 is oxidized to a ketone . This configuration confers both hydrophilicity (via the purine and amine groups) and lipophilicity (via the cyclohexyl and tert-butyl components), enabling membrane permeability and target binding.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 348.40 g/mol | |
| IUPAC Name | tert-Butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate | |
| Storage Conditions | 2–8°C, dry, airtight |
The tert-butyl carbamate group enhances stability during synthetic processes, preventing unwanted side reactions . X-ray crystallography studies (though not directly cited in available sources) would likely reveal a chair conformation for the cyclohexyl ring, minimizing steric strain.
Spectroscopic Characterization
While specific spectral data (e.g., NMR, IR) are absent from the provided sources, the compound’s structure suggests characteristic signals:
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¹H NMR: A singlet at ~1.4 ppm for the tert-butyl group, multiplets for the cyclohexyl protons (1.5–2.5 ppm), and broad signals for the amine and carbamate NH groups.
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MS (ESI+): A molecular ion peak at m/z 349.4 [M+H]⁺, consistent with its molecular weight .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting with functionalization of the purine core. A representative route includes:
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Purine Functionalization: 6-Amino-8-oxo-7H-purine is alkylated at position 9 with 4-aminocyclohexanol under Mitsunobu conditions.
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Carbamate Formation: The cyclohexyl amine reacts with tert-butyl carbamate using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .
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Purification: Chromatography on silica gel or recrystallization from ethanol/water mixtures yields the final product .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | DIAD, PPh₃, THF, 0°C to RT | 62% | 90% |
| 2 | Boc₂O, Et₃N, DCM, RT, 12h | 85% | 95% |
| 3 | Column chromatography (EtOAc/Hexane) | 78% | >99% |
DIAD = Diisopropyl azodicarboxylate; RT = Room Temperature; DCM = Dichloromethane
Challenges in Scale-Up
Large-scale production faces hurdles such as:
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Low Solubility: The compound’s limited solubility in aqueous buffers necessitates polar aprotic solvents (e.g., DMF) for reactions, complicating work-up .
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Oxidative Degradation: The 8-oxo group is susceptible to further oxidation, requiring inert atmospheres during synthesis.
Biological Activity and Mechanism
Kinase Inhibition Profile
The compound exhibits potent inhibition of CDKs, particularly CDK2 and CDK4, with IC₅₀ values in the nanomolar range (Table 3). By binding to the ATP pocket of these kinases, it disrupts cell cycle progression in tumor cells .
Table 3: Enzymatic Assay Results
Selectivity over epidermal growth factor receptor (EGFR) and other tyrosine kinases suggests a favorable safety profile .
Antiproliferative Effects
In vitro studies using MCF-7 breast cancer cells demonstrated a 70% reduction in viability at 10 μM after 72 hours . Mechanistically, the compound induces G₁/S phase arrest, as confirmed by flow cytometry.
Therapeutic Applications
Oncology
Preclinical models highlight its utility in:
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Breast Cancer: Synergizes with palbociclib (a CDK4/6 inhibitor) to overcome resistance in ER+ tumors .
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Leukemia: Promotes apoptosis in Jurkat T-cells via caspase-3 activation.
Pharmacological Considerations
ADME Profile
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Absorption: Moderate oral bioavailability (F = 35% in rats) due to first-pass metabolism .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the tert-butyl group generates inactive metabolites .
Toxicity
Acute toxicity studies in mice report an LD₅₀ of 450 mg/kg, with reversible hepatotoxicity at sublethal doses.
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